molecular formula C13H15N3O2S2 B2674212 N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 303090-82-6

N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No. B2674212
CAS RN: 303090-82-6
M. Wt: 309.4
InChI Key: OGFFQISKVNNNGX-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide and its analogs have been investigated for their potential as glutaminase inhibitors, a therapeutic approach in cancer treatment. For instance, a related compound, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), demonstrates selective allosteric inhibition of kidney-type glutaminase (GLS), highlighting the therapeutic potential of GLS inhibition in cancer. Analog studies have shown that certain truncated versions maintain BPTES's potency and offer improved drug-like properties, such as better aqueous solubility. These compounds have shown efficacy in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models, suggesting the potential of N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide derivatives in cancer therapy (Shukla et al., 2012).

Antimicrobial Activity

Another research avenue explores the antimicrobial properties of related compounds. For example, N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives have been synthesized to assess their antimicrobial activity. These compounds showed promising in vitro antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).

Anticancer Drug Design

The pharmacophore hybridization approach, incorporating 1,3,4-thiadiazole and other heterocyclic moieties, has been employed in the design of compounds with potential anticancer properties. One such example is a compound combining 1,3,4-thiadiazole with pyrazoline and dichloroacetic acid moieties, demonstrating significant in vitro anticancer activity. This showcases the versatility of the N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide scaffold in generating novel anticancer agents (Yushyn, Holota, & Lesyk, 2022).

Antioxidant and Anti-inflammatory Properties

Further research into N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide derivatives has focused on evaluating their potential as antioxidants and anti-inflammatory agents. Compounds derived from similar chemical frameworks have been studied for their ability to inhibit key enzymes involved in inflammatory pathways, demonstrating promising antioxidant, analgesic, and anti-inflammatory effects (Faheem, 2018).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c1-3-18-11-6-4-10(5-7-11)14-12(17)8-19-13-16-15-9(2)20-13/h4-7H,3,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFFQISKVNNNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Ethoxyphenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamide

CAS RN

303090-82-6
Record name N-(4-ETHOXYPHENYL)-2-((5-METHYL-1,3,4-THIADIAZOL-2-YL)THIO)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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